molecular formula C16H40O4Ti B8817457 Tetrabutyl titanate

Tetrabutyl titanate

Cat. No. B8817457
M. Wt: 344.35 g/mol
InChI Key: FPCJKVGGYOAWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns.

properties

Product Name

Tetrabutyl titanate

Molecular Formula

C16H40O4Ti

Molecular Weight

344.35 g/mol

IUPAC Name

butan-1-ol;titanium

InChI

InChI=1S/4C4H10O.Ti/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

FPCJKVGGYOAWIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

boiling_point

593 °F at 760 mm Hg (USCG, 1999)
312 °C

Color/Form

COLORLESS TO LIGHT-YELLOW LIQUID
Pale yellow, viscous liquid

density

0.998 at 77 °F (USCG, 1999)
0.998 @ 25 °C (liquid)

flash_point

170 °F (USCG, 1999)
170 °F (CLOSED CUP)

melting_point

-67 °F (USCG, 1999)
-55 °C

physical_description

Tetrabutyl titanate appears as a water-white to pale-yellow liquid with an alcohol-like odor. About the same density as water. Flash point 170°F. Contact may irritate or cause burns.
Liquid;  WetSolid
Colorless to pale yellow liquid with a mild odor of alcohol;  [HSDB] Clear liquid with an odor of alcohol;  [MSDSonline]
Yellowish to amber liquid with an odor of alcohol;  [Intec Polymers MSDS]

Related CAS

9022-96-2 (homopolymer)
5593-70-4 (Parent)

solubility

Sol in most organic solvents except ketones
Sol in aliphatic aromatic, chlorinated, and oxygenated solvents

vapor_density

11.7 (Air= 1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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